CID 156588611

Description

CID 156588611 corresponds to oscillatoxin E, a marine-derived polyether compound belonging to the oscillatoxin family. Oscillatoxins are secondary metabolites produced by cyanobacteria, notably Oscillatoria species, and are characterized by their complex polycyclic ether structures and potent bioactivities . Oscillatoxin E shares structural homology with other oscillatoxin derivatives, including oscillatoxin D (CID: 101283546), 30-methyl-oscillatoxin D (CID: 185389), and oscillatoxin F (CID: 156582092). These compounds are of significant interest due to their cytotoxic, neurotoxic, and antifungal properties, though oscillatoxin E’s specific biological roles remain under investigation .

Key structural features of oscillatoxin E include a polyether backbone with multiple fused rings and oxygen-containing functional groups, which are critical for its interactions with cellular targets such as ion channels or enzymes.

Properties

InChI |

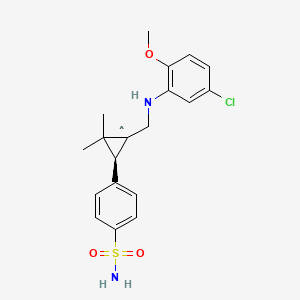

InChI=1S/C19H22ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,18,22H,11H2,1-3H3,(H2,21,23,24)/t18-/m1/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNNTHQNKNMNSP-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of CID 156588611 involves the creation of a central cyclopropyl ring with specific stereochemistry. The synthetic route includes the use of aniline derivatives and cyclopropyl intermediates. The reaction conditions typically involve the use of strong electron-withdrawing groups to fine-tune the properties of the compound . Industrial production methods for this compound are not extensively documented, but the compound’s synthesis is optimized for good central nervous system drug-like properties and clinical candidate potential .

Chemical Reactions Analysis

CID 156588611 primarily undergoes reactions typical of positive allosteric modulators. It does not activate the alpha-7 nicotinic acetylcholine receptor by itself but amplifies the response induced by endogenous agonists. This modulation preserves spatiotemporal signaling patterns and allows for greater selectivity compared to orthosteric agonists . The compound’s reactions are characterized by its ability to potentiate acetylcholine-evoked currents with minimal effect on receptor desensitization kinetics .

Scientific Research Applications

CID 156588611 has shown robust procognitive effects in multiple preclinical models. It enhances long-term potentiation of synaptic responses in rat hippocampal slices and improves cognitive performance in tasks involving aged African green monkeys .

Mechanism of Action

CID 156588611 exerts its effects by potentiating the acetylcholine-evoked currents at the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in cognitive performance. This compound enhances neurotransmitter release in the medial prefrontal cortex, which is associated with improved cognitive function . The compound’s mechanism involves selective modulation of the receptor without significant desensitization, making it a valuable tool for studying cognitive deficits .

Comparison with Similar Compounds

Comparison with Similar Compounds

The oscillatoxin family comprises structurally and functionally analogous compounds. Below is a detailed comparison of CID 156588611 (oscillatoxin E) with three closely related derivatives:

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Key Findings from Comparative Studies

Oscillatoxin F (CID 156582092) exhibits reduced aqueous solubility due to its modified ring system, limiting its bioavailability but increasing membrane permeability .

Functional Group Influence :

- Oxygen-rich polyether backbones in oscillatoxins D and E facilitate interactions with calcium channels, contributing to neurotoxicity .

- Methyl or hydroxyl substitutions in oscillatoxin E may reduce its binding affinity to fungal cell membranes compared to oscillatoxin D, explaining its weaker antifungal activity .

Thermodynamic and Kinetic Properties :

- Molecular dynamics simulations suggest that oscillatoxin E’s substituents alter its heat of reaction ($\Delta H$) during target binding, affecting reaction kinetics and thermal stability .

Q & A

Basic Research Questions

Q. How can I formulate a focused research question for studying CID 156588611?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure your question . For example:

- Population: Biological systems affected by this compound.

- Intervention: Molecular interactions or pathways modulated by the compound.

- Comparison: Baseline conditions or control compounds.

- Outcome: Quantitative changes in biomarkers or phenotypic responses.

- Timeframe: Duration of exposure or observation.

Q. What experimental design principles are critical for studying this compound?

- Methodological Answer :

- Define variables : Clearly distinguish independent (e.g., dosage), dependent (e.g., enzymatic activity), and confounding variables (e.g., temperature/pH stability of this compound) .

- Control groups : Include positive/negative controls to validate assay specificity (e.g., known agonists/inhibitors) .

- Replication : Use triplicate measurements and independent experimental repeats to address biological and technical variability .

- Blinding : Implement single/double-blinding in phenotypic assays to reduce bias .

Q. How do I ensure reproducibility in experiments involving this compound?

- Methodological Answer :

- Document protocols : Provide granular details on compound preparation (e.g., solvent, storage conditions), instrument calibration, and data acquisition parameters .

- Reference standards : Use certified reference materials (CRMs) for quantitative assays and cite batch numbers .

- Data sharing : Deposit raw data (e.g., spectral files, microscopy images) in repositories like Figshare or Zenodo with unique DOIs .

Q. What strategies are effective for conducting a literature review on this compound?

- Methodological Answer :

- Database selection : Use PubMed, SciFinder, and Web of Science with search strings combining this compound and related terms (e.g., “kinase inhibition” or “metabolic stability”) .

- Snowballing : Track citations from seminal papers to identify historical trends and conflicting findings .

- Critical appraisal : Use tools like AMSTAR-2 to assess study quality, focusing on sample size, statistical methods, and bias controls .

Advanced Research Questions

Q. How should I analyze contradictory data in studies involving this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using orthogonal techniques (e.g., LC-MS for quantification vs. fluorescence assays for activity) .

- Sensitivity analysis : Test if conclusions hold under varying assumptions (e.g., different normalization methods or outlier exclusion criteria) .

- Meta-analysis : Pool data from independent studies to assess effect size heterogeneity and publication bias .

Q. What advanced methodologies can integrate multi-omics data for this compound mechanism elucidation?

- Methodological Answer :

- Systems biology workflows :

Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .

Proteomics : Apply TMT or SILAC labeling to quantify protein abundance changes .

Metabolomics : Leverage LC-HRMS to map metabolic flux alterations .

- Pathway enrichment : Tools like Metascape or GSEA to identify overrepresented pathways .

- Network modeling : Construct interaction networks (e.g., Cytoscape) to visualize compound-target-disease associations .

Q. How can I design longitudinal studies to assess this compound’s chronic effects?

- Methodological Answer :

- Time-series sampling : Collect data at multiple timepoints to capture dynamic responses (e.g., adaptive resistance in cancer cells) .

- Mixed-effects models : Account for intra-subject variability and missing data using R/Brms or SAS PROC MIXED .

- Endpoint selection : Include surrogate markers (e.g., circulating biomarkers) and hard endpoints (e.g., survival rates) .

Q. What computational and experimental approaches validate mechanistic hypotheses for this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins .

- CRISPR/Cas9 knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

- Kinetic assays : Measure IC50, Kd, and residence time to quantify potency and binding kinetics .

Compliance and Best Practices

- Ethical considerations : Obtain institutional approval for animal/human studies and adhere to ARRIVE or CONSORT guidelines .

- Data transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Manuscript preparation : Structure discussions around hypothesis validation, limitations, and translational implications per journal guidelines (e.g., Biochemistry (Moscow) or Beilstein Journal of Organic Chemistry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.